
(S,S,R,S)-Orlistat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S,R,S)-Orlistat is a drug that is used to treat obesity and overweight patients. It is a lipase inhibitor that works by blocking the absorption of dietary fat in the intestine. This drug has been extensively studied and researched, and its mechanism of action and biochemical and physiological effects are well understood.
Mecanismo De Acción
The mechanism of action of (S,S,R,S)-Orlistat involves the inhibition of pancreatic lipase. Pancreatic lipase is an enzyme that is responsible for the digestion of dietary fat in the intestine. By inhibiting pancreatic lipase, (S,S,R,S)-Orlistat reduces the absorption of dietary fat in the intestine, leading to a reduction in body weight.
Efectos Bioquímicos Y Fisiológicos
(S,S,R,S)-Orlistat has several biochemical and physiological effects. It reduces the absorption of dietary fat in the intestine, leading to a reduction in body weight. It also reduces the levels of triglycerides and cholesterol in the blood. In addition, it has been shown to improve insulin sensitivity and glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S,S,R,S)-Orlistat in lab experiments include its well-understood mechanism of action and its effectiveness in reducing body weight and improving lipid metabolism. However, there are also limitations to using the drug in lab experiments. These include the potential for side effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on (S,S,R,S)-Orlistat. One area of research is the development of new lipase inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of (S,S,R,S)-Orlistat on body weight and lipid metabolism. Finally, there is a need for further research on the potential use of (S,S,R,S)-Orlistat in the treatment of other metabolic disorders, such as type 2 diabetes.
Métodos De Síntesis
The synthesis of (S,S,R,S)-Orlistat involves several steps. The first step involves the synthesis of the key intermediate, 4-formylphenylboronic acid. This intermediate is then reacted with 2,3,5-trimethylhydroquinone to form the key intermediate, 4-[(2,3,5-trimethylphenyl)oxy]benzaldehyde. This intermediate is then reacted with ethyl 2-methylacetoacetate to form the final product, (S,S,R,S)-Orlistat.
Aplicaciones Científicas De Investigación
(S,S,R,S)-Orlistat has been extensively studied in scientific research. It is used in the study of lipid metabolism and obesity. It has been used in animal studies to investigate the effect of the drug on lipid metabolism and body weight. It has also been used in human studies to investigate the effect of the drug on body weight and lipid metabolism. The drug has been shown to be effective in reducing body weight and improving lipid metabolism in both animal and human studies.
Propiedades
IUPAC Name |
[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-YIPNQBBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432446 |
Source


|
| Record name | (S,S,R,S)-Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S,R,S)-Orlistat | |
CAS RN |
130193-42-9 |
Source


|
| Record name | (S,S,R,S)-Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

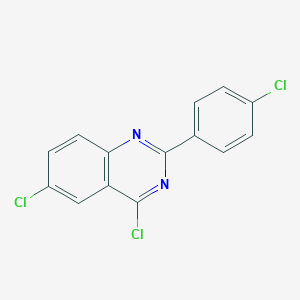
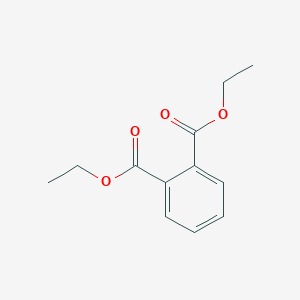
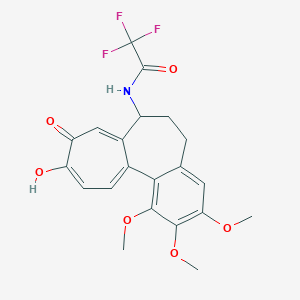
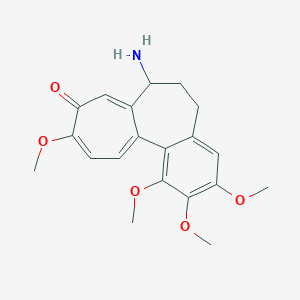
![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)
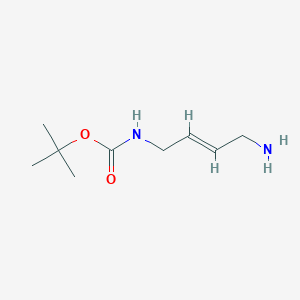
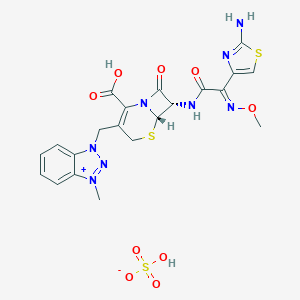
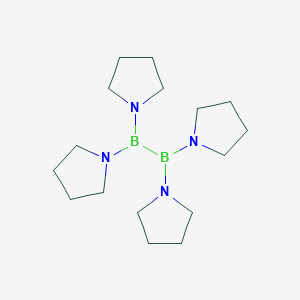
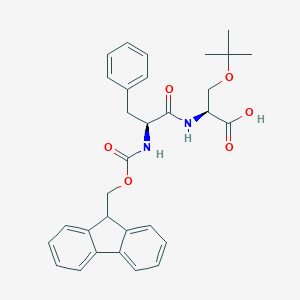
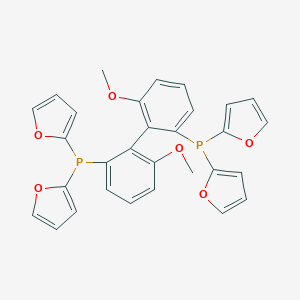
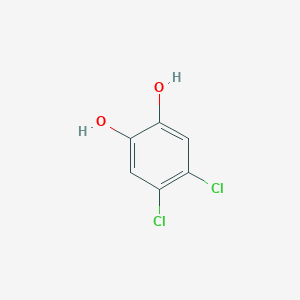

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)
